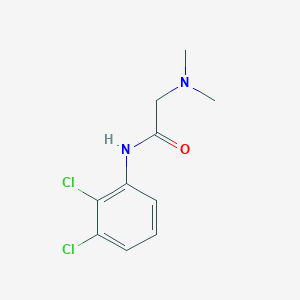![molecular formula C21H17NOS B4190718 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4190718.png)
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole
Vue d'ensemble
Description
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole, also known as MBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPT has been extensively studied for its unique properties and potential benefits in medical and industrial applications.
Applications De Recherche Scientifique
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has also been found to have potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole has been found to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole. One area of interest is the development of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole-based fluorescent probes for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole and its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, research on the synthesis and properties of 2-{2-[(2-methylbenzyl)oxy]phenyl}-1,3-benzothiazole derivatives may lead to the development of new and improved therapeutic agents.
Propriétés
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS/c1-15-8-2-3-9-16(15)14-23-19-12-6-4-10-17(19)21-22-18-11-5-7-13-20(18)24-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJKBFQSGUKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2-Methylphenyl)methoxy]phenyl]-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)

![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)
![2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4190661.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190666.png)



amino]benzoyl}amino)terephthalate](/img/structure/B4190694.png)
![3-(4-methoxyphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4190699.png)

![1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid](/img/structure/B4190711.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4190722.png)
![N-(tert-butyl)-2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4190728.png)